
2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine is a compound that combines two distinct chemical structures: 2,4-Dihydroxybenzoic acid and 4-pyridin-4-ylpyridine. . 4-pyridin-4-ylpyridine, on the other hand, is a bipyridine derivative known for its applications in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzoic acid can be synthesized from resorcinol via the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol in the presence of potassium carbonate at high temperatures and pressures . The reaction typically proceeds as follows:
C6H4(OH)2+CO2→C6H3(OH)2COOH
4-pyridin-4-ylpyridine can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 2,4-Dihydroxybenzoic acid often involves the same Kolbe-Schmitt reaction but on a larger scale, with optimized conditions to maximize yield and purity. For 4-pyridin-4-ylpyridine, industrial methods may include continuous flow synthesis and other scalable techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic aromatic substitution reactions.
4-pyridin-4-ylpyridine is known for its ability to form coordination complexes with metals, making it useful in catalysis and materials science.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution often involves reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxybenzoic acid has applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role as a degradation product of cyanidin glycosides in plants.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the production of dyes and other chemicals.
4-pyridin-4-ylpyridine is widely used in:
Coordination Chemistry: Forms complexes with metals for catalysis.
Materials Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action for 2,4-Dihydroxybenzoic acid involves its ability to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It also plays a role in plant immunity by undergoing glucosylation, which enhances disease resistance .
4-pyridin-4-ylpyridine acts primarily through its ability to form coordination complexes with metals, which can then participate in various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxybenzoic acid: Another dihydroxybenzoic acid with hydroxyl groups at different positions.
2,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at the 2 and 5 positions.
4,4’-Bipyridine: Similar to 4-pyridin-4-ylpyridine but with a different substitution pattern.
Uniqueness
2,4-Dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. 4-pyridin-4-ylpyridine is unique for its ability to form stable coordination complexes, making it valuable in catalysis and materials science.
Eigenschaften
CAS-Nummer |
920986-56-7 |
|---|---|
Molekularformel |
C17H14N2O4 |
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
2,4-dihydroxybenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H6O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;8-4-1-2-5(7(10)11)6(9)3-4/h1-8H;1-3,8-9H,(H,10,11) |
InChI-Schlüssel |
QQDHTEYLNRVXDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


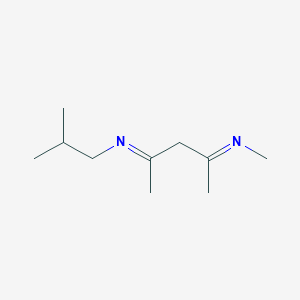

![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)

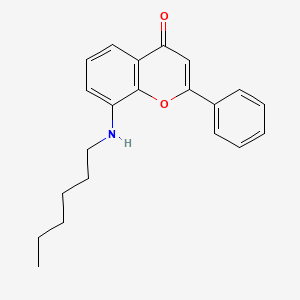
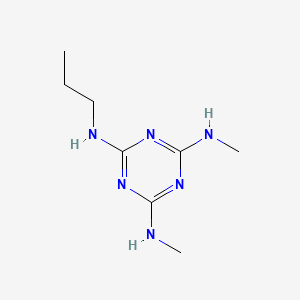
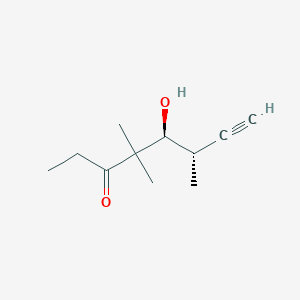


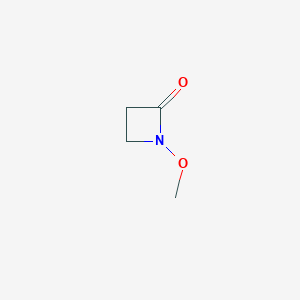
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
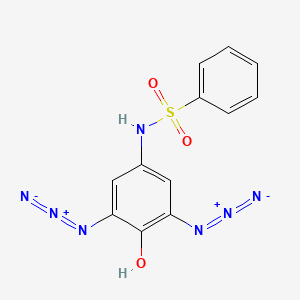
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
